N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215478-30-0
VCID: VC7613737
InChI: InChI=1S/C20H22FN3O2S.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
SMILES: CCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Molecular Formula: C20H23ClFN3O2S
Molecular Weight: 423.93

N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1215478-30-0

Cat. No.: VC7613737

Molecular Formula: C20H23ClFN3O2S

Molecular Weight: 423.93

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride - 1215478-30-0

Specification

CAS No. 1215478-30-0
Molecular Formula C20H23ClFN3O2S
Molecular Weight 423.93
IUPAC Name N-[2-(dimethylamino)ethyl]-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3O2S.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Standard InChI Key RAIIKMBDYFECNS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl

Introduction

N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound belonging to the class of amides, specifically featuring a benzamide structure. This compound incorporates a dimethylaminoethyl group and a fluorobenzo[d]thiazole moiety, which contribute to its potential biological activity. Its synthesis and characterization are of interest in medicinal chemistry due to the pharmacological properties associated with benzamide derivatives.

Synthesis

The synthesis of N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves several steps, starting with the formation of key intermediates such as 4-ethoxybenzoic acid derivatives and dimethylaminoethylamine. The specific synthesis pathways and conditions can vary, reflecting the compound's complexity and the need for precise control over reaction parameters like temperature, pH, and reaction time.

Analytical Techniques

Reactions involving this compound should be monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy for product identification and purity assessment.

Biological Activity and Potential Applications

While the mechanism of action for N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is not fully elucidated, similar compounds exhibit effects on various biological systems, suggesting potential therapeutic applications. Studies indicate that these properties influence both its handling in laboratory settings and its behavior in biological systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator